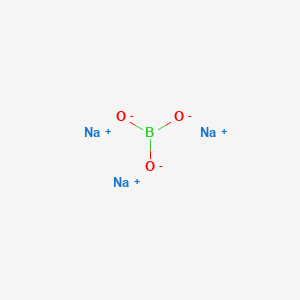

Boric acid, sodium salt

Descripción general

Descripción

Boric acid, sodium salt, also known as sodium borate, is a chemical compound that is widely used in various industries, including agriculture, cosmetics, and pharmaceuticals. This compound is a combination of boric acid and sodium hydroxide, which creates a white crystalline powder. This compound has several scientific research applications due to its unique properties and mechanisms of action.

Aplicaciones Científicas De Investigación

1. Industrial Applications

Boric acid is utilized in various industries, including pharmaceuticals, glass, and ceramics. Its production often involves the addition of sulfuric acid to calcium–sodium borate, leading to crystallization upon cooling. The process generates by-products like sodium sulfate, which can be recovered and recycled, reducing waste and enhancing efficiency (Valdez et al., 2014).

2. Leather Preservation

Boric acid-based preservation systems have been explored as alternatives to sodium chloride for animal skin preservation. These systems, evaluated in various parameters like volatile nitrogen content and bacterial count, showed efficient preservation capabilities, offering a viable option for reducing pollution from traditional salt curing methods (Kanagaraj et al., 2005).

3. Heat Transfer Enhancement

In nuclear power plants, boric acid is used alongside tri-sodium phosphate (TSP) to control pH levels. Studies on the effects of these substances on critical heat flux (CHF) enhancement have shown significant improvements, suggesting potential applications in optimizing heat transfer processes (Lee et al., 2010).

4. Methane Hydrate Formation

Boric acid has been identified as an effective promoter for methane hydrate formation under static conditions. This discovery of its use in enhancing methane uptake kinetics opens up new avenues for energy storage and transportation (Zeng et al., 2020).

5. Analytical Chemistry Applications

Boric acid plays a role in analytical chemistry, such as in the spectrophotometric detection of o-dihydroxyl groups in flavonoid compounds. It specifically reacts with these groups, causing a shift in the absorption spectrum, which is useful for analytical purposes (Jurd, 1956).

6. Flame Retardant in Textiles

Propiedades

Número CAS |

1333-73-9 |

|---|---|

Fórmula molecular |

BNa3O3 |

Peso molecular |

127.78 g/mol |

Nombre IUPAC |

trisodium;borate |

InChI |

InChI=1S/BO3.3Na/c2-1(3)4;;;/q-3;3*+1 |

Clave InChI |

BSVBQGMMJUBVOD-UHFFFAOYSA-N |

SMILES |

B([O-])([O-])[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

B([O-])([O-])[O-].[Na+].[Na+].[Na+] |

Otros números CAS |

1333-73-9 |

Descripción física |

Liquid |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

Boric acid, sodium salt |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)